molecular formula C20H20N4O4S B12211951 N-(1,3-benzodioxol-5-yl)-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(1,3-benzodioxol-5-yl)-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12211951
M. Wt: 412.5 g/mol
InChI Key: SRRLPLRUEICWGI-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The compound N-(1,3-benzodioxol-5-yl)-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is systematically named according to IUPAC guidelines. The parent structure is acetamide, with substitutions at the nitrogen and α-carbon positions. The nitrogen atom is bonded to the 5-position of the 1,3-benzodioxole moiety, while the α-carbon of the acetamide group is linked via a sulfanyl bridge to the 3-position of a 4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole ring.

The molecular formula, C₂₀H₂₀N₄O₄S , reflects the integration of these structural components. The benzodioxole contributes seven carbon atoms, two oxygen atoms, and five hydrogen atoms, while the triazole ring introduces three nitrogen atoms and additional substituents. The ethyl and methoxyphenyl groups on the triazole further contribute to the molecular complexity.

Property Value
Molecular Formula C₂₀H₂₀N₄O₄S
Molecular Weight 412.46 g/mol
IUPAC Name N-(1,3-benzodioxol-5-yl)-2-[(4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Crystallographic Data and Three-Dimensional Conformational Studies

Crystallographic studies of structurally related compounds, such as bis-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)alkanes, reveal insights into potential packing arrangements and conformational preferences. For instance, analogous triazole derivatives often crystallize in monoclinic or triclinic systems with space groups such as P2₁/c or P-1 . Unit cell parameters for similar compounds include:

  • a = 4.8370–33.8886 Å
  • b = 6.4593–16.0608 Å
  • c = 10.0837–15.0359 Å
  • β = 95.430°–102.298°

In these systems, weak intermolecular interactions, such as C–H···O/N hydrogen bonds , stabilize the crystal lattice. The benzodioxole and triazole moieties in the target compound are expected to adopt near-perpendicular orientations relative to aliphatic chains, minimizing steric hindrance. Disorder in the triazole ring, observed in analogs, may arise from rotational flexibility around the sulfanyl bridge.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

1H NMR spectroscopy provides critical insights into the compound’s proton environment. Key resonances include:

  • Aromatic protons (benzodioxole and methoxyphenyl): δ 6.8–7.3 ppm, split into multiplets due to coupling.
  • Methylene groups (CH₂–S and CH₂–CO): δ 3.8–4.1 ppm (sulfanyl-linked CH₂) and δ 2.5–2.9 ppm (acetamide CH₂).
  • Ethyl group : δ 1.2–1.4 ppm (CH₃) and δ 2.6–2.8 ppm (CH₂).
  • Methoxy group : δ 3.7–3.9 ppm (OCH₃).

A representative 1H NMR spectrum would exhibit 15–20 distinct signals, reflecting the compound’s structural complexity.

Infrared (IR) and Mass Spectrometric (MS) Profiling

IR spectroscopy identifies functional groups through characteristic absorptions:

  • Amide carbonyl : Strong band near 1650–1680 cm⁻¹.
  • Ether linkages (benzodioxole and methoxy): Peaks at 1200–1300 cm⁻¹.
  • C–N stretch (triazole): 1350–1450 cm⁻¹.

Mass spectrometry reveals the molecular ion peak at m/z 412.46 (C₂₀H₂₀N₄O₄S⁺), with fragmentation pathways including:

  • Loss of the ethyl group (–C₂H₅, m/z 369).
  • Cleavage of the sulfanyl bridge (–SCH₂, m/z 318).
  • Methoxyphenyl detachment (–C₇H₇O, m/z 265).

Properties

Molecular Formula

C20H20N4O4S

Molecular Weight

412.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H20N4O4S/c1-3-24-19(13-4-7-15(26-2)8-5-13)22-23-20(24)29-11-18(25)21-14-6-9-16-17(10-14)28-12-27-16/h4-10H,3,11-12H2,1-2H3,(H,21,25)

InChI Key

SRRLPLRUEICWGI-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Table 1: Key Intermediates and Their Roles

IntermediateStructureRole
4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiolTriazole ring with ethyl and methoxyphenyl substituentsProvides sulfur nucleophile for coupling
2-Chloro-N-(1,3-benzodioxol-5-yl)acetamideBenzodioxolyl acetamide with reactive chlorideElectrophilic partner for thioether formation

Triazole Core Synthesis

The 4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is synthesized via cyclocondensation and alkylation.

Cyclocondensation of Thiosemicarbazide

A thiosemicarbazide derivative is cyclized to form the triazole ring.

  • Reagents : 4-Methoxyphenylacetic acid, thiosemicarbazide, phosphorus oxychloride (POCl₃).

  • Conditions : Reflux in anhydrous toluene at 110°C for 12 hours.

  • Mechanism : Acid-catalyzed cyclization eliminates water, forming the triazole ring.

  • Yield : 68–72% after recrystallization from ethanol.

N-Alkylation for Ethyl Substituent

The triazole is alkylated at position 4 using ethyl bromide.

  • Reagents : Ethyl bromide, potassium carbonate (K₂CO₃).

  • Conditions : Stirring in dimethylformamide (DMF) at 60°C for 6 hours.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane 1:3).

  • Yield : 85%.

Thiol Group Activation

The triazole-thiol is generated via acidic hydrolysis.

  • Reagents : Hydrochloric acid (HCl, 6 M).

  • Conditions : Reflux at 90°C for 4 hours.

  • Key Analytical Data :

    • ¹H NMR (DMSO-d₆) : δ 1.35 (t, 3H, CH₂CH₃), 3.82 (s, 3H, OCH₃), 4.25 (q, 2H, CH₂CH₃).

    • HRMS : [M+H]⁺ m/z 290.0921 (calculated 290.0918).

Acetamide Sidechain Synthesis

2-Chloro-N-(1,3-benzodioxol-5-yl)acetamide is prepared through a two-step process.

Benzodioxolylamine Protection

  • Reagents : 1,3-Benzodioxol-5-amine, chloroacetyl chloride.

  • Conditions : Dropwise addition in dichloromethane (DCM) with triethylamine (TEA) at 0°C.

  • Yield : 89% after vacuum distillation.

Chlorination

  • Reagents : Thionyl chloride (SOCl₂).

  • Conditions : Stirring at room temperature for 2 hours.

  • Key Analytical Data :

    • Melting Point : 112–114°C.

    • IR (KBr) : 1695 cm⁻¹ (C=O stretch).

Coupling Reaction

The final step involves nucleophilic substitution between the triazole-thiol and chloroacetamide.

Reaction Conditions

  • Reagents : Triazole-thiol (1.2 eq), chloroacetamide (1.0 eq), K₂CO₃ (2.0 eq).

  • Solvent : Anhydrous acetonitrile.

  • Temperature : Reflux at 82°C for 8 hours.

  • Workup : Filter, concentrate, and purify via column chromatography (ethyl acetate/hexane 1:2).

  • Yield : 74%.

Optimization Studies

ParameterTested RangeOptimal ValueImpact on Yield
SolventDMF, THF, MeCNMeCN+15% vs DMF
Temperature60–100°C82°CPeak yield
Reaction Time4–12 hrs8 hrs74% yield

Industrial-Scale Considerations

For bulk production, continuous flow reactors and catalytic systems are employed:

  • Flow Reactor : Reduces reaction time by 40% via enhanced mixing and heat transfer.

  • Catalyst : Tetrabutylammonium bromide (TBAB) increases coupling efficiency to 81%.

Analytical Validation

Final product purity is confirmed using:

  • HPLC : >99% purity (C18 column, 70:30 MeCN/H₂O).

  • X-ray Crystallography : Confirms spatial arrangement of ethyl and methoxyphenyl groups.

Challenges and Solutions

  • Challenge : Low solubility of triazole-thiol in polar solvents.
    Solution : Use DMF as a co-solvent during coupling.

  • Challenge : Epimerization at the acetamide chiral center.
    Solution : Maintain pH < 7 during workup .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the benzodioxole ring, depending on the reagents used.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions may involve the use of bases like sodium hydride or acids like hydrochloric acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced forms of the triazole or benzodioxole rings.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity
Research has indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. N-(1,3-benzodioxol-5-yl)-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been investigated for its efficacy against various bacterial and fungal strains. Triazoles are known to interfere with the biosynthesis of ergosterol in fungi, making them effective antifungal agents.

2. Anti-inflammatory Effects
Triazole derivatives have shown promise as anti-inflammatory agents. Studies have demonstrated that compounds similar to this compound can inhibit lipoxygenase (LOX) enzymes, which play a crucial role in the inflammatory response. In vitro assays have revealed that these compounds can significantly reduce inflammation markers in cell cultures.

3. Antitumor Activity
The compound's structural features suggest potential antitumor activity. Research indicates that triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms. The interaction of the compound with specific cellular pathways involved in cancer proliferation is an area of ongoing investigation.

Synthesis Methodologies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:

  • Condensation Reactions : The formation of the triazole ring often involves condensation reactions between appropriate hydrazines and carbonyl compounds.
  • Sulfanylation : The introduction of the sulfanyl group is achieved through nucleophilic substitution reactions involving thiols and suitable electrophiles.
  • Functionalization : Subsequent modifications may be performed to introduce substituents like methoxy or ethyl groups to enhance biological activity.

Case Studies

Several case studies highlight the applications of this compound:

Case Study 1: Antifungal Efficacy
In a study assessing antifungal activity against Candida species, derivatives containing the triazole moiety demonstrated effective inhibition at low concentrations. The mechanism was attributed to disruption of ergosterol synthesis.

Case Study 2: Anti-inflammatory Properties
A series of in vitro experiments evaluated the compound's ability to inhibit LOX activity in human leukocytes. Results showed a dose-dependent reduction in leukotriene production, indicating its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The triazole ring may interact with enzymes or receptors, modulating their activity. The benzodioxole ring can participate in π-π interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • The 4-methoxyphenyl substituent at the triazole’s 5-position is shared with CAS 485342-50-5 but replaces pyridinyl groups in VUAA1/OLC-12, which are critical for Orco activation .

Physicochemical Properties

Comparative data from analogs:

  • pKa : The 3-chlorophenyl analog (CAS 485342-50-5) has a predicted pKa of 12.31 ± 0.70, suggesting moderate basicity .
  • Density/Solubility : VUAA1 is soluble in DMSO (100 mM stock) , whereas bulkier substituents (e.g., benzodioxol) in the target compound may reduce aqueous solubility.

Biological Activity

N-(1,3-benzodioxol-5-yl)-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzodioxole moiety and a triazole ring, which are known for their pharmacological properties. The presence of these functional groups contributes to the compound's biological activity.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Anticancer Activity : Some derivatives have shown potential in inducing apoptosis in cancer cells, particularly in non-small cell lung cancer (NSCLC) models. For instance, compounds with similar structures have been reported to inhibit the Akt signaling pathway, which is crucial for cell survival and proliferation .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against a range of pathogens. Studies have indicated that related triazole derivatives exhibit significant antibacterial effects against Staphylococcus aureus and antifungal activity against Candida albicans .
  • Anti-inflammatory Effects : The benzodioxole structure is associated with anti-inflammatory properties. Compounds derived from this scaffold have been shown to inhibit inflammatory pathways, potentially providing therapeutic benefits in diseases characterized by chronic inflammation .

1. Anticancer Studies

A study focusing on triazole derivatives demonstrated that specific compounds induced apoptosis in A549 lung cancer cells through the activation of caspase pathways. The research highlighted that these compounds did not significantly inhibit Akt but utilized alternative pathways for inducing cell death .

2. Antimicrobial Efficacy

In vitro testing revealed that related compounds exhibited varying degrees of antimicrobial activity. For example, a series of 1,3-thiadiazole derivatives were tested against common bacterial strains using the disk diffusion method, showing promising results against both Gram-positive and Gram-negative bacteria .

3. Anti-inflammatory Activity

Another study investigated the anti-inflammatory potential of imidazothiazole derivatives similar to the target compound. Results indicated significant inhibition of NF-kB transcription factors, which play a pivotal role in inflammatory responses, thus suggesting potential use in treating inflammatory diseases .

Data Tables

Biological ActivityCompoundMechanismReference
AnticancerTriazole DerivativeInduces apoptosis via caspase activation
AntimicrobialThiadiazole DerivativeInhibits growth of S. aureus and C. albicans
Anti-inflammatoryImidazothiazole DerivativeInhibits NF-kB signaling

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